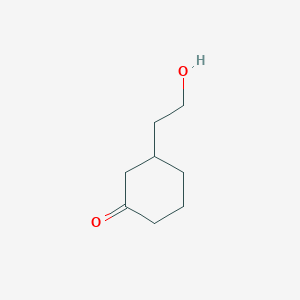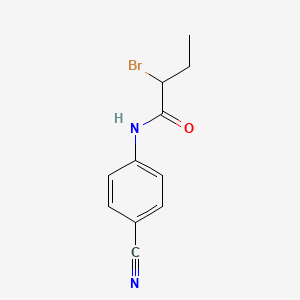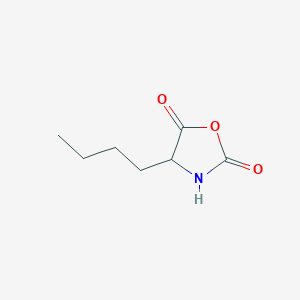
4-Butyl-1,3-oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyloxazolidine-2,5-dione is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . It is a white crystalline solid that is slightly soluble in water and sensitive to moisture . This compound is widely used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butyloxazolidine-2,5-dione can be achieved through various methods. One common approach involves the reaction of L-aspartic acid with tert-butylamine in ethanol to form the corresponding tert-butyl ester. This ester is then treated with acetic anhydride and a catalytic amount of sodium hydroxide to form the N-acetyl derivative. Hydrolysis of the N-acetyl derivative with hydrochloric acid yields the free carboxylic acid, which is then cyclized with tert-butylamine in ethanol to form the oxazolidine ring. The tert-butyl group is removed using hydrochloric acid to yield the final product.
Industrial Production Methods: Industrial production methods for 4-butyloxazolidine-2,5-dione typically involve large-scale synthesis using similar reaction pathways as described above. The use of microwave irradiation and catalytic systems can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Butyloxazolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can form stable diastereomeric complexes with metal ions, making it useful as a chiral building block in organic synthesis.
Common Reagents and Conditions: Common reagents used in the reactions of 4-butyloxazolidine-2,5-dione include tert-butyl chloroformate, triethylamine, acetic anhydride, and hydrochloric acid. Reaction conditions often involve the use of ethanol as a solvent and microwave irradiation to enhance reaction rates .
Scientific Research Applications
4-Butyloxazolidine-2,5-dione is widely used in scientific research for its unique properties. It serves as a chiral building block in the synthesis of peptides, which are important molecules in biological systems. Additionally, it is used as a starting material in the synthesis of other compounds, such as drugs and agrochemicals. The compound is also used as a catalyst in various chemical reactions, including asymmetric hydrogenation and aldol reactions.
Mechanism of Action
The mechanism of action of 4-butyloxazolidine-2,5-dione involves the formation of stable diastereomeric complexes with metal ions. These complexes can influence the stereochemistry of reactions, making the compound useful as a chiral auxiliary in organic synthesis. The exact molecular targets and pathways involved in its mechanism of action are not fully understood but are believed to involve interactions with metal ions and other reactive species.
Comparison with Similar Compounds
4-Butyloxazolidine-2,5-dione can be compared with other similar compounds, such as oxazolidinones and thiazolidinones . Oxazolidinones, like linezolid and tedizolid, are known for their antibiotic properties and ability to inhibit bacterial protein synthesis . Thiazolidinones, on the other hand, have shown various biological activities, including anticancer and antidiabetic properties . The uniqueness of 4-butyloxazolidine-2,5-dione lies in its ability to form stable diastereomeric complexes with metal ions, making it a valuable chiral building block in organic synthesis.
List of Similar Compounds:- Oxazolidinones (e.g., linezolid, tedizolid)
- Thiazolidinones (e.g., pioglitazone, rosiglitazone)
- Oxazolidines (e.g., N-propargyloxazolidines)
Properties
CAS No. |
6271-01-8 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4-butyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-2-3-4-5-6(9)11-7(10)8-5/h5H,2-4H2,1H3,(H,8,10) |
InChI Key |
IDLCGAPAQNQOQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)OC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


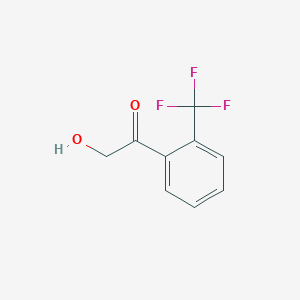
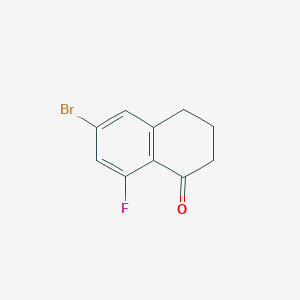
![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane hydrochloride](/img/structure/B11721545.png)
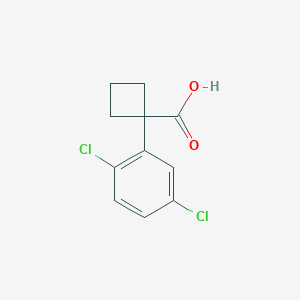
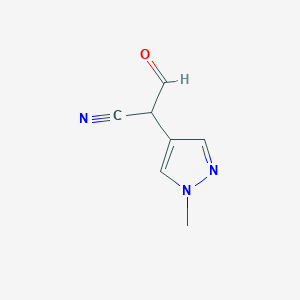
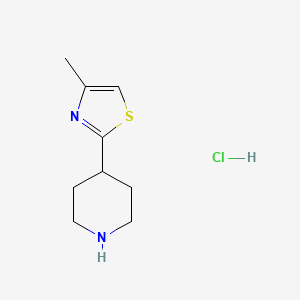

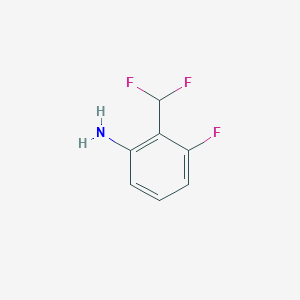

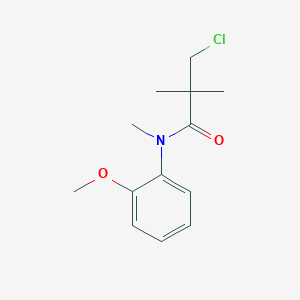
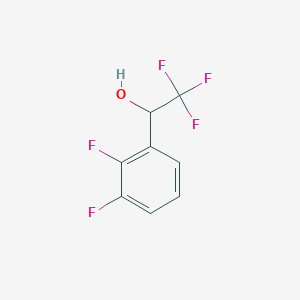
![Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate](/img/structure/B11721585.png)
